molecular formula C24H25F3N2O4 B7741578 8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one

8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B7741578
M. Wt: 462.5 g/mol
InChI Key: IKHILEKZBAFYOM-UHFFFAOYSA-N
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Description

8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one is a complex organic compound with a unique structure that includes a piperazine ring, a hydroxy group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps, including the formation of the chromenone core, the introduction of the trifluoromethyl group, and the attachment of the piperazine moiety. Common synthetic routes include:

    Formation of the Chromenone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: This can be achieved through trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.

    Attachment of the Piperazine Moiety: This step typically involves nucleophilic substitution reactions where the piperazine ring is introduced using reagents like ethylpiperazine.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up production efficiently.

Chemical Reactions Analysis

Types of Reactions

8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The chromenone core can be reduced to form dihydro derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

  • 8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(2-naphthyloxy)-2-(trifluoromethyl)-4H-chromen-4-one
  • 8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(2-naphthyloxy)-2-(trifluoromethyl)-4H-chromen-4-one

Uniqueness

The unique combination of the piperazine ring, hydroxy group, and trifluoromethyl group in 8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one distinguishes it from other similar compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25F3N2O4/c1-3-28-9-11-29(12-10-28)14-18-19(30)8-7-17-20(31)22(23(24(25,26)27)33-21(17)18)32-16-6-4-5-15(2)13-16/h4-8,13,30H,3,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHILEKZBAFYOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=CC(=C4)C)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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